molecular formula C7H10F5NO3 B2711537 N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid CAS No. 2416235-40-8

N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2711537
CAS No.: 2416235-40-8
M. Wt: 251.153
InChI Key: GHOXKOMASYYRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2416235-40-8 . It has a molecular weight of 251.15 . The compound is typically stored at 4°C and is shipped at normal temperature . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of oxetanes, such as “this compound”, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The IUPAC name of the compound is “N-(2,2-difluoroethyl)oxetan-3-amine 2,2,2-trifluoroacetate” and its InChI code is "1S/C5H9F2NO.C2HF3O2/c6-5(7)1-8-4-2-9-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)" .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .


Physical and Chemical Properties Analysis

The compound is a powder and is usually stored at 4°C .

Scientific Research Applications

Catalyst for Domino Reactions

Trifluoroacetic acid acts as an efficient catalyst in a one-pot, four-component domino reaction for synthesizing substituted dihydro 2-oxypyrolles. This method offers advantages such as short reaction times, clean work-up, high yields, and does not require column chromatography, highlighting its application in synthetic organic chemistry for constructing complex molecules efficiently (Lashkari et al., 2018).

Trifluoroethylation of Amines

A practical, catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been developed. This reaction showcases remarkable functional group tolerance, proceeding without the need for rigorous exclusion of moisture or oxygen, and utilizes trifluoroacetic acid as a stable and inexpensive fluorine source. This method opens avenues for accessing a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews et al., 2017).

Iron-Catalyzed Oxyfunctionalization

An iron-catalyzed method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates has been developed, with trifluoroacetic acid playing a critical role in achieving high site selectivity. This method demonstrates the synthetic utility of trifluoroacetic acid in modifying biologically active molecules through selective C-H functionalization (Mbofana et al., 2016).

Synthesis of Trifluoromethyl-Containing Amines

N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine serves as a versatile reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical importance. This reagent's application underscores the demand for synthetic methods capable of introducing trifluoromethyl groups into compounds, highlighting its significance in the pharmaceutical industry (Mei et al., 2016).

Sensor for Aromatic Amine and Acid Vapor

Aggregation-induced emission nanofibers, synthesized from vinylacridine derivatives, function as effective dual sensors for detecting aromatic amine and volatile acid vapors. These sensors utilize the low HOMO energy level of the fluorophore and the acridine moiety as an acid binding site, providing a novel approach for environmental monitoring and safety applications (Xue et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(2,2-difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)1-8-4-2-9-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJSWKKZGYNLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.